{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride
Overview
Description
{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride is a chemical compound with the empirical formula C10H14Cl2N4 and a molecular weight of 261.15 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a methyl group, and an aniline moiety. It is commonly used in scientific research and various industrial applications.
Preparation Methods
The synthesis of {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carbaldehyde with aniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the cell membrane or inhibiting enzyme function .
Comparison with Similar Compounds
{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride can be compared with other similar compounds, such as:
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline: This compound has a similar triazole ring but lacks the methyl group at the 5-position.
2-(4-{4-Methyl-5-[(4-methyl-1-piperazinyl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-1,3-propanediol: This compound contains additional functional groups, making it more complex and potentially more versatile in its applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
The compound {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14Cl2N4. The presence of the triazole ring contributes to its biological activity by enhancing interactions with various biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study evaluating various triazole derivatives, certain compounds displayed minimum inhibitory concentrations (MIC) as low as 0.5 mM against E. coli and Staphylococcus aureus .
Compound | MIC (mM) | Target Organism |
---|---|---|
Triazole A | 0.5 | E. coli |
Triazole B | 0.6 | Staphylococcus aureus |
Triazole C | 0.8 | Candida albicans |
Antioxidant Activity
Antioxidant potential is another important aspect of triazole derivatives. The compound's ability to scavenge free radicals can be assessed using assays such as DPPH and ABTS. In studies, related triazole compounds demonstrated IC50 values comparable to standard antioxidants like ascorbic acid . This suggests that this compound may also possess significant antioxidant properties.
Anticancer Activity
Emerging evidence highlights the anticancer potential of triazole derivatives. For example, certain compounds have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation .
In a recent study evaluating the anticancer effects of triazole derivatives:
- Compound X exhibited an IC50 value of 10 µM against human breast cancer cells.
- Compound Y showed significant activity against melanoma cells with an IC50 value of 15 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors in microbial pathogens and cancer cells.
- Free Radical Scavenging : The antioxidant activity helps in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Apoptosis Induction : Certain derivatives trigger programmed cell death in cancerous cells through various pathways.
Case Studies
- Antibacterial Study : A comparative study on the antibacterial efficacy of triazole derivatives showed that those with a phenyl ring exhibited enhanced activity due to improved binding affinity to bacterial enzymes .
- Antioxidant Evaluation : In vitro assays demonstrated that specific triazole derivatives significantly reduced DPPH radical levels, indicating strong antioxidant capabilities .
- Cytotoxicity Assessment : A series of compounds were tested against different cancer cell lines; results indicated that modifications in the triazole structure could lead to improved anticancer properties .
Properties
IUPAC Name |
4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8;;/h2-5H,6,11H2,1H3,(H,12,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWLKSLEQPHWKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC2=CC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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